Technical Monograph: 5-methyl-1-(3-methylphenyl)pyrazole-4-carbaldehyde
Technical Monograph: 5-methyl-1-(3-methylphenyl)pyrazole-4-carbaldehyde
The following technical guide details the identification, synthesis, and characterization of 5-methyl-1-(3-methylphenyl)pyrazole-4-carbaldehyde .
Executive Summary
Compound Name: 5-methyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde Molecular Formula: C₁₂H₁₂N₂O Molecular Weight: 200.24 g/mol CAS Registry Status: Non-Cataloged / Novel Entity Note: While close analogs (e.g., 5-chloro-3-methyl derivatives) are widely indexed (CAS 947-95-5), the specific 5-methyl-1-(3-methylphenyl) isomer is not a standard catalog item in public chemical repositories (PubChem, ChemSpider).[1] This guide treats it as a target for de novo synthesis and structural validation.
This guide outlines the structural logic, synthesis via the Vilsmeier-Haack reaction, and the critical spectroscopic methods required to distinguish this specific regioisomer from its 3-methyl counterpart.
Part 1: Chemical Identity & Structural Logic
Systematic Identification
The target molecule belongs to the class of 1-aryl-pyrazole-4-carbaldehydes .[1] The regiochemistry of the methyl group on the pyrazole ring (position 5 vs. position 3) is the primary challenge in synthesis and identification.
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Position 1 (N1): 3-methylphenyl (m-tolyl) group.
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Position 4 (C4): Formyl group (-CHO).
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Position 5 (C5): Methyl group (-CH₃).[1]
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Position 3 (C3): Proton (-H).
The CAS Search & Verification Protocol
Because pyrazoles are prone to annular tautomerism (in unsubstituted forms) and regiochemical ambiguity during synthesis, a rigorous search strategy is required.
Search Logic Diagram:
Caption: Logical workflow for verifying the CAS identity of regioisomeric pyrazoles.
Part 2: Synthesis & Reaction Mechanisms
Retrosynthetic Analysis
The most robust route to 1-aryl-4-formylpyrazoles is the Vilsmeier-Haack formylation of the pyrazole core. The challenge lies in synthesizing the 1-(3-methylphenyl)-5-methylpyrazole precursor with high regioselectivity, as the condensation of arylhydrazines with unsymmetrical 1,3-dicarbonyl equivalents often yields mixtures of 3-methyl and 5-methyl isomers.
Primary Synthesis Route: Vilsmeier-Haack Formylation
Reaction: Formylation of 1-(3-methylphenyl)-5-methylpyrazole. Reagents: Phosphorus Oxychloride (POCl₃), N,N-Dimethylformamide (DMF).[2][3][4][5]
Mechanism:
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Formation of Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium salt.
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Electrophilic Attack: The pyrazole ring, activated by the N1-nitrogen, undergoes electrophilic aromatic substitution at the C4 position (the most nucleophilic site).
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Hydrolysis: The resulting iminium intermediate is hydrolyzed to the aldehyde.
Synthesis Workflow Diagram:
Caption: Step-by-step synthesis pathway via cyclocondensation and Vilsmeier-Haack formylation.
Experimental Protocol (Standardized)
Step 1: Synthesis of Precursor (1-(3-methylphenyl)-5-methylpyrazole)
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Reagents: 3-Methylphenylhydrazine hydrochloride (1.0 eq), 4,4-dimethoxy-2-butanone (1.1 eq), Ethanol.
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Procedure:
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Dissolve hydrazine in ethanol.
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Add ketone dropwise at room temperature.
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Reflux for 3–5 hours.
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Concentrate in vacuo. The 5-methyl isomer is typically favored kinetically or can be separated from the 3-methyl isomer by chromatography (5-methyl isomers often elute faster due to steric shielding of the N-lone pair).
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Step 2: Vilsmeier-Haack Formylation
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Reagents: DMF (3.0 eq), POCl₃ (1.2 eq), Precursor (1.0 eq).
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Procedure:
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Activation: Cool dry DMF to 0°C. Add POCl₃ dropwise under N₂ atmosphere. Stir for 30 min to generate the Vilsmeier salt (white precipitate may form).
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Addition: Dissolve the pyrazole precursor in minimal DMF and add to the Vilsmeier reagent at 0°C.
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Reaction: Warm to 60–80°C and stir for 4–6 hours. Monitor by TLC (Product is less polar than starting material).
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Workup: Pour the reaction mixture onto crushed ice. Neutralize with saturated NaOAc or NaHCO₃ solution (pH 7–8).
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Isolation: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over MgSO₄, and concentrate.
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Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane/EtOAc).
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Part 3: Characterization & Data
Physicochemical Properties (Predicted)
| Property | Value (Predicted) | Note |
| LogP | 2.8 ± 0.3 | Moderate Lipophilicity |
| Melting Point | 75–85 °C | Based on similar aryl-pyrazole aldehydes |
| Boiling Point | ~340 °C | at 760 mmHg |
| H-Bond Donors | 0 | |
| H-Bond Acceptors | 3 | (2 Nitrogen, 1 Oxygen) |
Spectroscopic Validation (Critical for Isomers)
Distinguishing the 5-methyl isomer from the 3-methyl isomer is the most critical quality control step.
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¹H NMR (CDCl₃, 400 MHz):
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Aldehyde (-CHO): Singlet at δ 9.8–10.0 ppm.
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C3-H (Proton): Singlet at δ 8.0–8.2 ppm. Key differentiator: In the 3-methyl isomer, this signal is absent; instead, a methyl singlet appears.
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C5-CH₃: Singlet at δ 2.4–2.6 ppm.
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N-Aryl Protons: Multiplet at δ 7.2–7.5 ppm.
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NOE (Nuclear Overhauser Effect):
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5-methyl isomer: Strong NOE correlation between the N-Aryl ortho-protons and the C5-Methyl group.
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3-methyl isomer: No NOE between N-Aryl and Methyl (Methyl is distant).
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References
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Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft. Link
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PubChem Compound Summary. (2025). 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS 947-95-5). National Library of Medicine. Link
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Maddila, S., et al. (2016). Synthesis and molecular docking studies of novel pyrazole derivatives as potent anti-inflammatory agents. Journal of Saudi Chemical Society. Link
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Nagarapu, L., et al. (2011). Synthesis and cytotoxicity evaluation of novel 1,3,5-trisubstituted pyrazole derivatives. European Journal of Medicinal Chemistry.[6] Link
